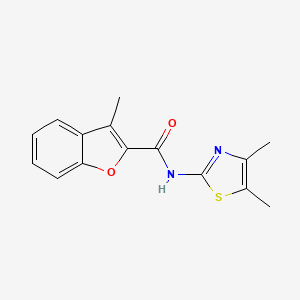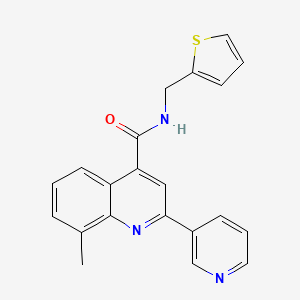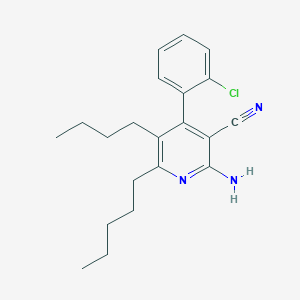
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide
説明
Synthesis Analysis
The synthesis of similar benzofuran and thiazole derivatives involves a variety of chemical reactions, including cyclocondensation, condensation with aromatic aldehydes, and reactions with thioglycolic acid in specific solvents like DMF (Dimethylformamide) (Idrees et al., 2019). These methods highlight the versatile approaches in synthesizing compounds with the benzofuran and thiazole moieties, which are crucial for developing compounds with desired biological and chemical properties.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectra, confirming the presence of benzofuran and thiazolyl groups (Idrees et al., 2019). These techniques are pivotal in elucidating the structural features that are key to the compound's chemical behavior and potential biological activity.
Chemical Reactions and Properties
The chemical reactions involving thiazole and benzofuran derivatives often include cyclization and condensation reactions, which are fundamental in constructing the core structure of these compounds. The reactivity of these compounds can be attributed to the presence of reactive functional groups that facilitate the formation of diverse chemical structures with potential pharmacological activities (Yadav & Ballabh, 2020).
Physical Properties Analysis
The physical properties of similar compounds are influenced by their molecular structure, which can be analyzed through crystallography to determine stability, solubility, and other physicochemical properties. These properties are crucial for understanding the compound's behavior in different environments, which is essential for its application in various fields (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide derivatives are characterized by their reactivity, which can be modified through various chemical reactions to produce compounds with desired biological activities. Studies on similar compounds show that their chemical behavior is heavily influenced by the functional groups present in the molecule, dictating their potential as biological agents (Bhovi et al., 2010).
科学的研究の応用
Antimicrobial and Antioxidant Properties
Research has demonstrated that certain carboxamide derivatives, including those structurally related to N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide, exhibit significant antimicrobial and antioxidant activities. These compounds, synthesized through the reaction of bioactive aromatic heterocyclic carboxylic acids and fatty acids, show promising results against tested microorganisms and radical scavenging activities, highlighting their potential in developing new antimicrobial and antioxidant agents (Sindhe et al., 2016).
Anticancer Activity
A study on a closely related thiazole derivative found pronounced cytotoxic action on tumor cells, particularly lymphoma cells, without exhibiting cytotoxicity towards non-cancerous cells. This compound was shown to affect the cellular ultrastructure and antioxidant system activity in murine lymphoma cells, suggesting its potential as an antitumor drug (Shalai et al., 2019). Another study synthesized a series of carboxamide derivatives that displayed significant antiproliferative activity against various human cancer cell lines, indicating the potential for further anticancer drug development (Rasal et al., 2020).
Antiviral Properties
Compounds with thiazole nucleosides have shown significant antiviral activity and are active inhibitors of guanine nucleotide biosynthesis. This suggests their utility in treating viral infections and potentially inhibiting purine nucleotide biosynthesis, a critical pathway in viral replication (Srivastava et al., 1977).
Receptor Inhibition
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide and related compounds have been studied for their role in inhibiting orexin receptors, which modulate feeding, arousal, stress, and drug abuse. Research into orexin receptor antagonists indicates their potential in treating conditions like insomnia, binge eating, and possibly other compulsive behaviors (Piccoli et al., 2012).
特性
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-8-11-6-4-5-7-12(11)19-13(8)14(18)17-15-16-9(2)10(3)20-15/h4-7H,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBJWONBYODSPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=NC(=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4626597.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-2,6-di-tert-butylphenol](/img/structure/B4626598.png)
![N-(4-chlorobenzyl)-2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4626614.png)
![3,5-dichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B4626628.png)
![1-(5-chloro-2-methylphenyl)-4-[(3-methyl-5-isoxazolyl)carbonyl]piperazine](/img/structure/B4626632.png)


![N-(4-ethylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4626661.png)
![1-butyl-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4626679.png)

![3-[(4-bromobenzylidene)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B4626685.png)
![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea](/img/structure/B4626689.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride](/img/structure/B4626699.png)
![2-[(4-chlorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4626701.png)